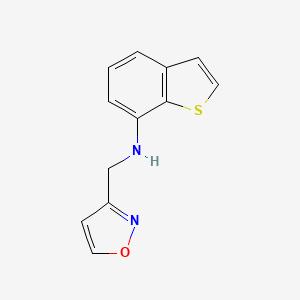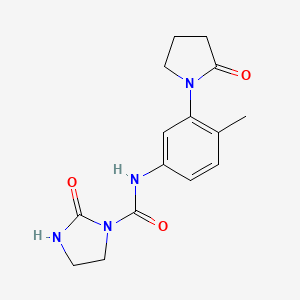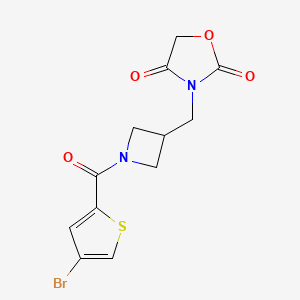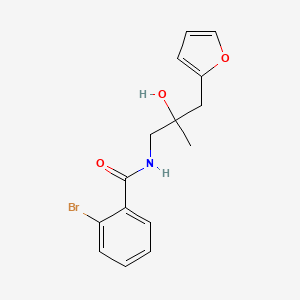
N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiophene family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been proposed that N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antimicrobial activities. However, further studies are needed to determine the exact biochemical and physiological effects of N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine is its potential as an anticancer agent. It has shown promising results in vitro and in vivo studies, making it a potential candidate for further development as a cancer therapeutic. However, there are also limitations to its use in lab experiments. The compound is relatively unstable and can degrade over time. Additionally, its synthesis method is complex, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine. One potential area of study is its use as a cancer therapeutic. Further research is needed to determine the exact mechanism of action of this compound and its efficacy in vivo. Additionally, studies on the pharmacokinetics and toxicity of N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine are needed to determine its suitability for clinical use. Other potential areas of study include its use as an anti-inflammatory and antimicrobial agent. Finally, research on the synthesis of N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine is needed to improve its availability for research purposes.
Métodos De Síntesis
The synthesis of N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine involves the reaction of 1-benzothiophene-7-carboxylic acid with 2-amino-3-chloromethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperature. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Additionally, N-(1,2-Oxazol-3-ylmethyl)-1-benzothiophen-7-amine has also shown anti-inflammatory and antimicrobial activities.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-1-benzothiophen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-9-5-7-16-12(9)11(3-1)13-8-10-4-6-15-14-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJMRGYMUNIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=NOC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)
![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)





